![molecular formula C12H13N7O2 B2645154 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034326-35-5](/img/structure/B2645154.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes involved in cancer progression. This compound features a triazolopyridazine core, which is known for its biological activity and versatility in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions to form the triazolopyridazine ring.
Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.
Attachment of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrazole derivative with an appropriate isocyanate or via amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazolopyridazine ring, potentially opening the ring or reducing specific nitrogen atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products from these reactions include hydroxylated derivatives, reduced triazolopyridazine compounds, and various substituted analogs depending on the reagents used.
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits significant anticancer activity:
- Mechanism of Action : The compound interacts with key proteins involved in cell division and apoptosis. It has been shown to inhibit the cell division protein ZipA, which is crucial for bacterial growth and division .
- Cytotoxicity : Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Targeted Enzymes : It has been identified as a potential inhibitor of c-Met and Pim-1 kinases, both of which are critical in cancer progression. One derivative exhibited an IC50 of 0.163 μM against c-Met .
Pharmacological Effects
The pharmacological profile suggests multiple therapeutic applications:
- Antitumor Activity : Given its ability to inhibit essential kinases involved in tumor growth, it is being explored as a candidate for cancer therapy.
- Anti-inflammatory Potential : Its interaction with various biochemical pathways suggests potential applications in treating inflammatory diseases .
MCF-7 Cell Line Study
A derivative of the compound was tested on MCF-7 breast cancer cells:
- Results : The study indicated a significant increase in apoptosis rates (29.61-fold compared to control) and cell cycle arrest in the S phase. This was linked to elevated levels of caspase-9 and decreased phosphorylation of PI3K and AKT signaling molecules .
In Vitro Inhibition Studies
Further studies focused on the inhibition of key signaling pathways:
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of c-Met and Pim-1 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
AZD5153: A bivalent bromodomain and extraterminal inhibitor with a triazolopyridazine core.
JNJ-38877605: Another triazolopyridazine derivative with potent kinase inhibitory activity.
Uniqueness
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both a methoxy group and a pyrazole carboxamide moiety, which contribute to its distinct biological activity and potential therapeutic applications.
Activité Biologique
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a methoxy-substituted triazolo-pyridazine core linked to a pyrazole-5-carboxamide moiety. Its molecular formula is C16H16N6O2, with a molecular weight of approximately 322.33 g/mol. The presence of the triazole and pyrazole rings contributes to its structural diversity and potential pharmacological properties.
Structural Features
Component | Description |
---|---|
Triazolo Ring | Contributes to diverse biological activities |
Methoxy Group | May enhance solubility and bioavailability |
Pyrazole Moiety | Known for anti-inflammatory and anticancer properties |
Biological Activity
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. This compound has been studied for various therapeutic effects:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Wei et al. reported that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines, including A549 with an IC50 value of 26 µM .
- Kumar et al. synthesized pyrazole derivatives that showed promising anticancer activity against HCT116 and HepG2 cell lines .
Anti-inflammatory Effects
Triazole-containing compounds have also been recognized for their anti-inflammatory properties:
- Studies have shown that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways related to inflammation and apoptosis.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer drugs.
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound revealed that it effectively reduced pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
To further understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Chlorine substitution on triazole | Antimicrobial |
SLU-2633 | Triazolopyridazine core | Antiparasitic |
5-(Trifluoromethyl)-1H-[1,2,4]triazole | Triazole with trifluoromethyl group | Antifungal |
Unique Attributes
This compound distinguishes itself through its combination of methoxy and isonicotinamide moieties which may enhance solubility and bioavailability compared to other derivatives lacking such modifications.
Propriétés
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-18-8(5-6-14-18)12(20)13-7-10-16-15-9-3-4-11(21-2)17-19(9)10/h3-6H,7H2,1-2H3,(H,13,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDGQUQJZVWAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.